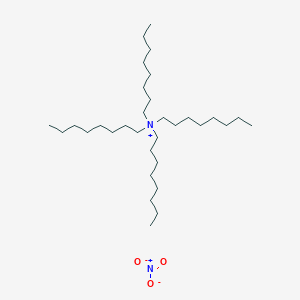

Tetraoctylammonium nitrate

描述

Significance of Quaternary Ammonium (B1175870) Salts in Contemporary Chemistry

Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org Unlike other ammonium cations, QASs are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge is a key feature that underpins their wide-ranging applications.

The development of QASs dates back to the early 20th century, with Jacobs and Heidelberg first highlighting their biocidal properties in 1916. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these biocidal properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.comnih.gov Subsequent generations of QASs have been developed with improved biocidal efficacy and a broader spectrum of action. proquimia.com

In contemporary chemistry, the applications of QASs are diverse and impactful. They are widely used as:

Disinfectants and Antimicrobial Agents: Their ability to disrupt the cell membranes of microorganisms makes them effective against a broad range of bacteria, fungi, and enveloped viruses. wikipedia.orgproquimia.comnih.gov

Phase-Transfer Catalysts: QASs can facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates and improving yields in various organic syntheses. wikipedia.orgalfachemic.com

Surfactants and Fabric Softeners: The cationic head and long hydrophobic tails of many QASs give them surfactant properties, making them useful in detergents, fabric softeners, and hair conditioners. wikipedia.org

Ion Exchangers: The ability of the cation to be exchanged for other cations is utilized in various separation and purification processes. researchgate.net

The versatility of QASs stems from the ability to tune their properties by varying the length and nature of the alkyl or aryl groups attached to the nitrogen atom. This allows for the design of QASs with specific solubilities, lipophilicities, and catalytic activities tailored for particular applications. nih.gov

Overview of Tetraoctylammonium Nitrate's Role as a Research Compound

Tetraoctylammonium nitrate (B79036) stands out within the QAS family due to its specific combination of a large, lipophilic cation and a nitrate anion. The four long octyl chains attached to the central nitrogen atom confer a high degree of lipophilicity, making it highly soluble in organic solvents. This property is crucial for its primary applications in academic research.

One of the most significant roles of TOAN is as an ionophore in the fabrication of ion-selective electrodes (ISEs) , particularly for the detection of nitrate ions. sigmaaldrich.comchemdad.comsigmaaldrich.com An ionophore is a substance that can reversibly bind ions and facilitate their transport across a hydrophobic membrane. The size and shape of the tetraoctylammonium cation create a suitable cavity for the selective binding of the nitrate anion. This selective recognition is the basis for the development of potentiometric sensors used for environmental monitoring, such as assessing water quality and soil fertility. ugm.ac.id

Furthermore, TOAN is utilized in solvent extraction processes for the separation and recovery of metal ions. mdpi.com Its ability to form stable complexes with metal anions in an organic phase allows for their selective extraction from aqueous solutions. This has applications in metallurgy and in the treatment of industrial wastewater. researchgate.netrsc.org

In the field of phase-transfer catalysis , while not as commonly used as some other QASs, TOAN can still play a role in specific reactions where its particular solubility and ionic properties are advantageous.

Historical Context of this compound in Chemical Science

The emergence of this compound as a significant research compound is closely linked to the advancements in potentiometric sensing in the mid-20th century. The development of ion-selective electrodes created a demand for highly selective ionophores. Early synthesis methods for TOAN often involved ion-exchange reactions, such as the substitution of the bromide in tetraoctylammonium bromide with a nitrate ion using silver nitrate.

By the 1990s, TOAN had become a standard and critical component in the formulation of nitrate-selective electrodes. Its ability to form stable and selective complexes with nitrate ions, coupled with its resistance to leaching from the polymeric membranes of the electrodes, solidified its importance in analytical chemistry. Research has continued to explore its use in various sensor formats, including Chemically Modified Field-Effect Transistors (ChemFETs) and electronic tongue systems for monitoring multiple nitrogen species in water samples. chemdad.compsu.edu The ongoing research into TOAN and related compounds continues to expand their applications and refine their performance in various analytical and separation techniques.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | [CH₃(CH₂)₇]₄N(NO₃) |

| Molecular Weight | 528.89 g/mol sigmaaldrich.comnih.gov |

| Appearance | White powder sigmaaldrich.com |

| Melting Point | 112-114 °C sigmaaldrich.com |

| Solubility | Highly soluble in organic solvents |

| CAS Number | 33734-52-0 sigmaaldrich.com |

Table 2: Comparison of this compound with Other Quaternary Ammonium Salts

| Compound | Alkyl Chain Length | Primary Application Areas | Key Differentiating Property |

| This compound (TOAN) | Octyl (C8) | Nitrate-selective electrodes, actinide extraction | High lipophilicity, good membrane compatibility |

| Tetrabutylammonium (B224687) nitrate (TBAN) | Butyl (C4) | Phase-transfer catalysis, supporting electrolyte chemimpex.comchemicalbook.com | Lower lipophilicity, good solubility in a wider range of solvents |

| Tridodecylmethylammonium nitrate (TDMAN) | Dodecyl (C12) and Methyl (C1) | Ion-selective electrodes | Higher lipophilicity than TOAN |

| Tetraethylammonium nitrate | Ethyl (C2) | Lower lipophilicity, higher water solubility |

属性

IUPAC Name |

tetraoctylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.NO3/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3)4/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHKPBXGJMKYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585007 | |

| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33734-52-0 | |

| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purification Strategies for Tetraoctylammonium Nitrate

Ion Exchange Synthesis Routes

Ion exchange represents the most common and direct approach for the synthesis of tetraoctylammonium nitrate (B79036). This can be achieved through direct precipitation reactions or by utilizing solid-phase anion exchange resins.

A primary and well-established method for preparing tetraoctylammonium nitrate is through a metathesis reaction, also known as a double displacement or salt-exchange reaction. This pathway involves reacting a tetraoctylammonium halide, most commonly tetraoctylammonium bromide (TOABr), with a metal nitrate salt in a suitable solvent. The selection of the metal nitrate is crucial, as the reaction is driven to completion by the precipitation of an insoluble metal halide. Silver nitrate (AgNO₃) is frequently used for this purpose due to the low solubility of silver bromide (AgBr) in aqueous solutions.

The reaction proceeds as follows:

[CH₃(CH₂)₇]₄N⁺Br⁻ (aq) + AgNO₃ (aq) → [CH₃(CH₂)₇]₄N⁺NO₃⁻ (aq) + AgBr (s)↓

The insoluble silver bromide precipitates out of the solution, which can then be easily removed by filtration. The remaining aqueous filtrate contains the desired this compound, which can be isolated by evaporating the solvent. This method is favored for its simplicity, high yield, and the straightforward removal of the byproduct, which drives the reaction equilibrium toward the products.

Table 1: Parameters for Metathesis Synthesis of this compound

| Parameter | Details | Source(s) |

| Starting Materials | Tetraoctylammonium bromide, Silver nitrate | |

| Solvent | Aqueous medium | |

| Temperature | Typically ambient room temperature (20–25°C) | |

| Reaction Driving Force | Precipitation of insoluble silver bromide (AgBr) | |

| Primary Purification | Filtration to remove precipitated AgBr | |

| Product Isolation | Evaporation of solvent from the filtrate | chemdad.com |

An alternative ion exchange strategy involves the use of solid-phase anion exchange resins. This technique provides a robust method for swapping the anion of a quaternary ammonium (B1175870) salt without introducing metal ion contaminants. google.comrsc.org The process typically begins by packing a chromatography column with a strong base anion exchange resin (e.g., Amberlite® type). chemdad.comrsc.org The resin is first converted to the nitrate form by passing a concentrated solution of a simple inorganic nitrate, such as potassium nitrate or sodium nitrate, through the column. chemdad.commdpi.com

Once the resin is loaded with nitrate ions, a solution of a tetraoctylammonium salt with a different anion, such as the bromide or chloride, is passed through the column. google.com The resin has a higher affinity for the halide anion than for the nitrate anion, causing the halide to bind to the resin while releasing the nitrate ion into the solution to pair with the tetraoctylammonium cation. mdpi.com

Resin-N⁺R₃-NO₃⁻ + [CH₃(CH₂)₇]₄N⁺Br⁻ → Resin-N⁺R₃-Br⁻ + [CH₃(CH₂)₇]₄N⁺NO₃⁻

The eluent containing the purified this compound is collected, and the solvent is subsequently removed to yield the final product. rsc.org This method is particularly useful for producing high-purity salts free from halide contamination. google.com

Alternative Synthetic Pathways for Quaternary Ammonium Nitrates

Beyond the conventional ion exchange routes, alternative methods exist for the synthesis of quaternary ammonium nitrates. One notable pathway involves a metathesis reaction in a non-aqueous solvent system. google.com This process reacts a quaternary ammonium chloride with an alkali or ammonium nitrate salt, such as sodium nitrate, potassium nitrate, or ammonium nitrate. google.com

The key to this method is the choice of a non-aqueous solvent in which the quaternary ammonium nitrate product is soluble, but the inorganic chloride byproduct is substantially insoluble. google.com Suitable solvents include dimethylformamide (DMF) and lower-carbon alcohols like methanol, ethanol, or isopropanol. google.com

The reaction, when using tetraoctylammonium chloride and sodium nitrate in DMF, would be:

[CH₃(CH₂)₇]₄N⁺Cl⁻ (in DMF) + NaNO₃ (in DMF) → [CH₃(CH₂)₇]₄N⁺NO₃⁻ (soluble) + NaCl (s)↓

The reaction is typically carried out at an elevated temperature (e.g., above 50°C) to facilitate the reaction. google.com The precipitated sodium chloride is then removed by filtration, leaving the desired quaternary ammonium nitrate in the solution. This method offers an economic advantage by avoiding the use of expensive silver salts and provides a pathway to produce substantially halide-free quaternary ammonium nitrates. google.com

Table 2: Comparison of Non-Aqueous Solvents for Metathesis

| Solvent | Reactant Salts | Key Feature | Source(s) |

| Dimethylformamide (DMF) | Quaternary ammonium chloride with NaNO₃, KNO₃, or NH₄NO₃ | High solubility for quaternary ammonium salts, low solubility for byproduct alkali chlorides. | google.com |

| Alkyl Alcohols (C1-C4) | Quaternary ammonium chloride with NaNO₃, KNO₃, or NH₄NO₃ | Effective non-aqueous medium for precipitating inorganic chloride salts. | google.com |

Another advanced concept involves the in situ generation of the quaternary ammonium nitrate. This can be achieved by using a catalytic amount of a quaternary ammonium salt (e.g., hydrogen sulfate) with a stoichiometric amount of an inorganic nitrate. phasetransfercatalysis.com The high affinity of the quaternary ammonium cation for the nitrate anion compared to the sulfate (B86663) anion drives the formation of the tetrabutylammonium (B224687) nitrate in the reaction mixture, which then acts as the desired reagent. phasetransfercatalysis.com

Advanced Purification Techniques for Enhanced Purity

Achieving high purity is essential for many applications of this compound. Following the initial synthesis and separation of byproducts, further purification is often necessary.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures. nih.gov For quaternary ammonium salts like this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com After dissolving the crude product in a minimal amount of hot solvent, the solution is slowly cooled, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor. youtube.commdpi.com

For the analogous compound tetrabutylammonium nitrate, effective recrystallization solvents include benzene, ethanol, and ethyl acetate. chemdad.com The purified crystals are then separated by filtration and dried under a vacuum to remove any residual solvent. chemdad.com

For achieving very high levels of purity or for separating mixtures of different quaternary ammonium salts, advanced chromatographic techniques are employed.

Column Chromatography: Adsorbent materials can be used to purify quaternary ammonium compounds. column-chromatography.com For instance, resins like Amberlite XAD have been utilized for the isolation and purification of these compounds from aqueous media. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for purifying organic compounds, including hydrophobic quaternary ammonium salts. google.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the quaternary ammonium salt can be separated from non-ionic impurities. google.com Ion-interaction chromatography, a variation of RP-HPLC, can also be used. In this technique, an ion-interaction reagent, which could be another quaternary ammonium salt like tetrabutylammonium chloride, is added to the mobile phase to facilitate the separation of anions, demonstrating the separation potential for these types of compounds. nih.gov

Solid-Phase Extraction (SPE): Cartridges designed for specific types of separations, such as weak cation exchange (WCX) cartridges, can be used to purify quaternary ammonium compounds by selectively retaining them while allowing impurities to pass through, after which the desired compound is eluted with an appropriate solvent. rsc.org

Fundamental Chemical and Supramolecular Interactions of Tetraoctylammonium Nitrate

Ion-Pairing and Dissociation Behavior in Solution

In solution, tetraoctylammonium nitrate (B79036) (TOAN) exists in an equilibrium between an undissociated ion pair and free, solvated tetraoctylammonium (TOA⁺) and nitrate (NO₃⁻) ions. The position of this equilibrium is highly dependent on the nature of the solvent, the concentration of the salt, and the temperature. The fundamental relationship can be described as:

[TOA⁺NO₃⁻] (ion pair) ⇌ TOA⁺ (solvated) + NO₃⁻ (solvated)

The degree of association or dissociation is quantified by the association constant (Kₐ) or the dissociation constant (Kₐ). This behavior is central to its application in processes like phase-transfer catalysis and ion-selective electrodes.

Conductivity measurements are a primary method for studying these equilibria. In solvents with low dielectric constants, the conductance of tetra-alkylammonium salts often shows a minimum as concentration increases, which is indicative of the formation of triple ions (e.g., [TOA₂NO₃]⁺ or [TOA(NO₃)₂]⁻) from the initial ion pairs. psu.edu The Fuoss-Kraus theory is often used to model these complex equilibria involving free ions, ion pairs, and triple ions. psu.edu

According to Bjerrum's theory of ion association, the extent of ion pairing is influenced by the solvent's dielectric constant (ε), the size of the ions, and the temperature. nih.gov For the salt tetraisoamylammonium nitrate, it was found that ions were dissociated in solvent mixtures with a dielectric constant greater than 44, highlighting the critical role of solvent polarity. nih.govchromforum.org The large size of the tetraoctylammonium cation, compared to smaller tetraalkylammonium ions, generally leads to weaker ion pairing due to a lower charge density on the cation. nih.govcapes.gov.br

Table 1: Association Constants (Kₐ) for Tetrabutylammonium (B224687) Nitrate in 1-propoxy-2-propanol (B75130) at Various Temperatures This table presents data for a related compound, tetrabutylammonium nitrate, to illustrate the principles of ion association and its temperature dependence in a solvent of moderate polarity.

| Temperature (K) | Association Constant (Kₐ / L·mol⁻¹) |

|---|---|

| 248.15 | 11487 |

| 258.15 | 8092 |

| 268.15 | 5861 |

| 278.15 | 4348 |

| 288.15 | 3298 |

| 298.15 | 2552 |

| 308.15 | 2011 |

| 313.15 | 1779 |

Data sourced from conductivity measurements. chem-soc.si

Cation-Anion Interactions and Their Influence on Chemical Reactivity

The interaction between the tetraoctylammonium (TOA⁺) cation and the nitrate (NO₃⁻) anion is primarily electrostatic, but it is significantly modulated by steric and solvation effects. The positive charge on the TOA⁺ cation is located on the central nitrogen atom, but it is sterically shielded by the four bulky octyl chains. mdpi.com This shielding weakens the electrostatic attraction to the anion compared to salts with smaller cations, resulting in what is often termed a "loose" or "solvent-separated" ion pair, especially in more polar solvents.

Vibrational spectroscopy, such as infrared (IR) and Raman, is a powerful tool for probing these interactions directly. The nitrate ion (D₃h symmetry in its free state) has several vibrational modes that are sensitive to its molecular environment. psu.edumsu.edu Association with a cation lowers this symmetry (to C₂v or Cₛ), which can cause shifts in vibrational frequencies and the appearance of otherwise "silent" modes. psu.edu For instance, in solutions where ion pairing is significant, a lower frequency peak for the out-of-plane bending mode of the nitrate ion is observed, distinguishing contact ion pairs from free, solvated nitrate ions. psu.edu

Table 2: Representative Vibrational Frequencies (cm⁻¹) for the Nitrate Anion in Different Environments This table illustrates how the vibrational frequency of the nitrate anion's out-of-plane bend (ν₄) changes upon ion pairing, based on studies of nitrate salts in dimethyl sulfoxide (B87167) (DMSO). psu.edu

| Species | Vibrational Mode | Frequency (cm⁻¹) | Environment |

|---|---|---|---|

| Free NO₃⁻ | ν₄ (A₂") Out-of-plane bend | ~831.5 | Fully solvated, no direct cation contact |

| Contact Ion Pair NO₃⁻ | ν₄ (A₂") Out-of-plane bend | ~829.2 | In direct contact with a cation (e.g., Na⁺) |

This relatively weak cation-anion interaction is crucial for the chemical reactivity of tetraoctylammonium nitrate. In applications like phase-transfer catalysis, the bulky, lipophilic TOA⁺ cation transports the nitrate anion from an aqueous phase into an organic phase. chemimpex.com Because the cation-anion interaction is weak in the low-polarity organic medium, the nitrate anion is poorly solvated and highly reactive—it behaves as a "naked" anion. This enhanced reactivity allows it to participate effectively in nucleophilic substitution reactions. chemimpex.comchemicalbook.com

Intermolecular Interactions in Condensed Phases

In condensed phases, such as the solid crystalline state or the molten state, the intermolecular forces within this compound are a complex interplay of strong ionic interactions and weaker, but cumulatively significant, van der Waals forces.

Solid State : this compound is a crystalline solid at room temperature, with a melting point reported between 112-114 °C. sigmaaldrich.comchemdad.com In the crystal lattice, the primary organizing forces are the electrostatic attractions between the TOA⁺ cations and NO₃⁻ anions. However, the long, flexible octyl chains play a critical role in the crystal packing. Significant van der Waals interactions occur between the alkyl chains of adjacent cations. acs.org This often leads to a micro-segregated structure, similar to that seen in many ionic liquids, where polar domains consisting of the charged headgroups (N⁺) and anions (NO₃⁻) are separated by non-polar domains formed by the interdigitated octyl chains. acs.orgmdpi.com

Molten State : Above its melting point, this compound exists as a molten salt or ionic liquid. In this phase, the long-range order of the crystal lattice is lost, but strong short-range intermolecular forces remain. The substance is composed of mobile ions rather than neutral molecules. The dominant interactions are still the Coulombic forces between the ions, but with the added kinetic energy, the ions have greater mobility. The tendency for the non-polar alkyl chains to aggregate persists in the liquid state, contributing to the formation of dynamic, heterogeneous microstructures. acs.org

Table 3: Summary of Key Intermolecular Forces in Condensed Phases of this compound

| Type of Interaction | Interacting Moieties | Phase(s) | Significance |

|---|---|---|---|

| Ion-Ion (Electrostatic) | TOA⁺ (N⁺ center) and NO₃⁻ | Solid, Molten | Primary force governing lattice energy and cohesion. |

| Van der Waals (Dispersion) | Between octyl chains of adjacent TOA⁺ cations | Solid, Molten | Dictates crystal packing and leads to non-polar domain formation. Contributes significantly to the overall cohesive energy. |

| Ion-Dipole | N/A (in pure substance) | N/A | Becomes dominant in the presence of polar solvents. |

Solvent Effects on Ionic Equilibria and Association

The solvent plays a paramount role in modulating the interactions within this compound, dictating whether it behaves as a fully dissociated salt, an associated ion pair, or larger aggregates. The most significant solvent property is its static dielectric constant (ε), also known as relative permittivity. nih.govchromforum.org

High Dielectric Constant Solvents (e.g., Water, DMSO, Acetonitrile) : These solvents are highly polar and can effectively shield the electrostatic charges of the TOA⁺ and NO₃⁻ ions. This reduces the Coulombic attraction between them, strongly favoring dissociation into free, solvated ions. nih.govrsc.org In such solvents, this compound is a strong electrolyte. The solvation process involves ion-dipole interactions, where the solvent's dipoles orient around the ions. For the nitrate anion, polar protic solvents can also offer stabilization through hydrogen bonding. psu.edu

Low Dielectric Constant Solvents (e.g., Toluene, Dichloromethane, Dioxane) : In non-polar or weakly polar solvents, the electrostatic forces between the cation and anion are much stronger, leading to the extensive formation of ion pairs. psu.edunih.gov The large, non-polar nature of the tetraoctylammonium cation enhances the solubility of the ion pair in these lipophilic media compared to salts with smaller, more hydrophilic cations. At higher concentrations in these solvents, the ion pairs can further associate to form higher-order aggregates, such as quadrupoles or triple ions. psu.edumsu.edu

The choice of solvent can therefore be used to tune the state and reactivity of the salt. For example, in solvent extraction, a polar aqueous phase will contain dissociated ions, while a non-polar organic phase will extract the charge-neutral ion pair. rsc.org

Table 4: Expected Predominant Species of this compound in Various Solvents Based on Dielectric Constant (ε)

| Solvent | Dielectric Constant (ε) at 25 °C | Solvent Type | Predominant Species in Dilute Solution |

|---|---|---|---|

| Water | 80.1 | Polar Protic | Free Ions (Highly Dissociated) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Free Ions (Highly Dissociated) |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Mostly Free Ions |

| Methanol | 32.7 | Polar Protic | Mostly Free Ions |

| Dichloromethane | 8.9 | Polar Aprotic | Ion Pairs |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Ion Pairs and Aggregates |

| Toluene | 2.4 | Non-polar | Ion Pairs and Aggregates |

| 1,4-Dioxane | 2.2 | Non-polar | Ion Pairs and Aggregates |

This table provides a qualitative guide. The exact position of the equilibrium depends on concentration and temperature. nih.govchromforum.orgrsc.org

Applications in Chemical Transformations and Catalysis

Phase Transfer Catalysis Utilizing Tetraoctylammonium Nitrate (B79036)

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ias.ac.in TOAN serves as an effective phase transfer catalyst, primarily by transporting anions from the aqueous phase to the organic phase, where the reaction with an organic-soluble substrate can occur. The use of such catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. dokumen.pub

The fundamental mechanism of phase transfer catalysis involving tetraalkylammonium (TAA) salts like TOAN is generally understood as an "extraction mechanism." dokumen.pub The lipophilic tetraoctylammonium cation encapsulates the nitrate anion or another anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This transfer allows the anion to react with the organic substrate. ias.ac.indokumen.pub

Key mechanistic insights include:

Interfacial Ion Exchange: The ion exchange process, where the TAA cation picks up the aqueous anion, can occur at the liquid-liquid interface. It is not always necessary for the catalyst to be soluble in the aqueous phase. dokumen.pub

Role of Lipophilicity: The high lipophilicity of the tetraoctylammonium cation is crucial for its effectiveness as a catalyst, ensuring its partitioning into the organic phase where the primary reaction takes place. dokumen.pub

Influence of Agitation: The rate and even the dominant mechanism of a phase-transfer-catalyzed reaction can be influenced by physical parameters such as the stirring speed. At low stirring rates, the reaction may be limited by the transfer of the ionic species across the interface (interfacial mechanism), while at higher rates, the reaction becomes dependent on the processes occurring in the bulk organic phase (extraction mechanism). dokumen.pub

Specific Reaction Mechanisms: In specific applications, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, the tetraalkylammonium catalyst facilitates the deprotonation of a reactant in the organic phase by a hydroxide (B78521) ion that has been transferred from the aqueous phase. This creates a highly reactive intermediate that drives the reaction forward. scirp.org

A study on the synthesis of glycidyl (B131873) nitrate from glycidyl tosylate and sodium nitrate utilized a tetraalkylammonium nitrate catalyst under solid-liquid PTC conditions. This demonstrates the catalyst's versatility in different biphasic systems. researchgate.net

The application of TOAN and similar quaternary ammonium (B1175870) salts as phase transfer catalysts has been shown to significantly improve reaction outcomes. The efficiency of the catalyst is often linked to the structure of the cation and the nature of the anion.

Research has shown that in certain reactions, the length of the alkyl chains on the quaternary ammonium cation can directly influence the reaction yield. For instance, in the Biginelli reaction, catalysts with longer alkyl chains, such as methyltrioctylammonium chloride (Aliquat 336), have demonstrated higher yields compared to those with shorter chains like tetrabutylammonium (B224687) chloride. scirp.org This is attributed to the increased lipophilicity of the catalyst, which enhances its ability to transport the reacting anion into the organic phase.

| Catalyst | Alkyl Chain Length | Relative Yield |

| Tetrabutylammonium Chloride | Shorter (Butyl) | Less Effective |

| Aliquat 336 (Methyltrioctylammonium chloride) | Longer (Octyl) | More Effective |

This table illustrates the general trend observed in the Biginelli reaction where longer alkyl chains on the phase transfer catalyst lead to higher product yields. scirp.org

In a nitramine rearrangement study where TOAN was involved, an intermolecular rearrangement efficiency yield of approximately 65–70% was reported. Furthermore, in a green chemistry approach for the synthesis of glycidyl nitrate, the use of a tetraalkylammonium nitrate catalyst not only provided a high cumulative isolated yield of 81.5% but also allowed for the catalyst to be recycled multiple times without loss of activity. researchgate.net

Phase transfer catalysis is inherently an environmentally friendly technology. ias.ac.in By enabling reactions with immiscible reactants, it often eliminates the need for harsh solvents that can dissolve all reactants, thereby reducing waste. dokumen.pub Tetraoctylammonium nitrate contributes to green chemistry in several ways:

Waste Reduction: The efficiency of PTC reactions often leads to higher yields and fewer byproducts, minimizing waste generation. solubilityofthings.com

Catalyst and Solvent Recycling: As demonstrated in the synthesis of glycidyl nitrate, TOAN and similar catalysts can be used in systems where both the catalyst and the solvent are recycled. In one process, acetonitrile (B52724) and a tetrabutylammonium nitrate catalyst were recycled 12 times without any loss of catalytic activity. researchgate.net This significantly reduces the environmental footprint of the chemical process.

Safer Reaction Pathways: The use of PTC can provide safer alternatives to hazardous chemical processes. The aforementioned synthesis of glycidyl nitrate avoids the use of dangerous reactants typically employed in its manufacture, offering a safer and more general method for producing nitrate esters. researchgate.net

The table below summarizes the green chemistry benefits of using a tetraalkylammonium nitrate catalyst in the synthesis of glycidyl nitrate. researchgate.net

| Feature | Benefit |

| Catalyst Recycling | Reused 12 times without deactivation |

| Solvent Recycling | Acetonitrile recycled with the catalyst |

| Yield | 81.5% cumulative isolated yield |

| Safety | Avoids hazardous reactants of traditional methods |

Electrocatalysis and Electrochemical Processes

In the realm of electrochemistry, TOAN's properties as an electrolyte are of primary importance. It is utilized to control the electrical properties of the medium in which electrochemical reactions occur.

This compound serves as a supporting electrolyte, a crucial component in many electrochemical cells. A supporting electrolyte is an electrochemically inert salt added to the solution to increase its ionic conductivity, which minimizes the solution's resistance and ensures that the potential drop across the cell is primarily at the electrode-solution interface.

The primary functions of TOAN as a supporting electrolyte include:

Ion Transport: The presence of TOAN facilitates the transport of ions to and from the electrode surfaces, which is a fundamental aspect of any electrochemical reaction.

Stability: TOAN exhibits stability under high-voltage conditions, making it a suitable supporting electrolyte for applications such as battery research.

Its utility has been noted in various electrochemical applications, including studies on organic conductors where tetrabutylammonium nitrate was used as the supporting electrolyte for electrocrystallization. nbn-resolving.org

The addition of a supporting electrolyte like TOAN has a direct impact on the conductivity of the electrochemical medium and, consequently, on the kinetics of the electrochemical reactions.

Impact on Reaction Kinetics: By increasing the conductivity of the solution, a supporting electrolyte like TOAN ensures that the rate of an electrochemical reaction is not limited by the mass transport of charge carriers in the bulk solution. This allows the study and control of the intrinsic kinetics of the electron transfer process at the electrode surface.

Research in Battery Technology and Energy Storage

In the realm of energy storage, this compound has been identified as a supporting electrolyte in electrochemical cells. Its high solubility in organic solvents and its ionic nature enhance the conductivity of the electrolyte solution, which is a critical factor for improving the efficiency of battery systems. Research has indicated that the use of TOAN can contribute to more efficient electrochemical reactions, a valuable attribute in the ongoing development of advanced battery technologies. While still an area of active investigation, the potential for TOAN to play a role in novel electrolyte formulations for next-generation batteries is recognized.

Electrocatalytic Nitrate Reduction Studies

The reduction of nitrate is a chemically significant transformation with environmental implications. In certain catalytic systems involving iron complexes, this compound has been shown to participate in the stepwise reduction of the nitrate ion (NO₃⁻) to either dinitrogen (N₂) or ammonia (B1221849) (NH₃). This process mimics biological denitrification pathways and is of interest for water remediation technologies. The large quaternary ammonium cation is thought to play a role in the reaction mechanism, although detailed studies remain ongoing.

Nitration Reactions Mediated by this compound

While less common than its tetrabutyl- counterpart, this compound can function as a nitrating agent under specific conditions, typically involving the generation of more reactive nitrating species.

Source of Nitronium Ions for Aromatic Nitration

The direct use of this compound for aromatic nitration is not widely reported. However, in combination with strong activating agents, it can serve as a precursor to the nitronium ion (NO₂⁺), the key electrophile in aromatic nitration. The efficiency of this process is highly dependent on the reaction conditions and the substrate.

Application in Nitration of Olefins, Amides, and Ribonucleosides

Specific research detailing the use of this compound for the nitration of olefins, amides, and ribonucleosides is limited in publicly available literature. While quaternary ammonium nitrates, in general, are used in such transformations, the specific reactivity and substrate scope for TOAN in these contexts are not well-documented. For instance, studies on purine (B94841) nitration have suggested the involvement of radical-mediated pathways forming nitro species via nitramine rearrangement, where trifluoroacetyl nitrate intermediates are generated. However, these studies often focus on the more common tetrabutylammonium nitrate.

Selective Nitration Reactions

The selectivity of nitration reactions using this compound is an area that warrants further investigation. The bulky tetraoctyl groups might be expected to impart a degree of steric hindrance, potentially influencing the regioselectivity of nitration on complex molecules. However, concrete examples and comparative studies are not prevalent in the current body of scientific literature.

Other Organic Transformations

Beyond nitration, this compound can participate in other organic transformations, primarily through anion exchange reactions. The nitrate ion can be substituted by other anions, making TOAN a useful starting material for the synthesis of other tetraoctylammonium salts with different counterions. This property is valuable in the preparation of specialized reagents and catalysts.

| Application Area | Specific Use of this compound | Research Findings |

| Energy Storage | Supporting electrolyte in batteries | Enhances conductivity and improves reaction efficiencies in electrochemical cells. |

| Catalysis | Component in iron-catalyzed systems | Contributes to the stepwise reduction of nitrate to dinitrogen or ammonia. |

| Radical Reactions | Generation of reactive intermediates | Implicated in nitramine rearrangement in purine nitration studies. |

| Synthesis | Anion exchange reactions | The nitrate ion can be readily substituted by other anions. |

Preparation of Nitrates from Triflates

The conversion of trifluoromethanesulfonates (triflates) to organic nitrates is a valuable transformation in organic synthesis, particularly in carbohydrate chemistry. Triflates are excellent leaving groups, and their displacement by the nitrate anion can be efficiently achieved using a tetraalkylammonium nitrate salt. This method is advantageous due to its mild conditions, which allow for the presence of acid-labile protecting groups.

The reaction proceeds via an S_N2 mechanism, where the nitrate ion displaces the triflyl group. This compound provides a source of nitrate ions that are soluble in common organic solvents like dichloromethane, acetonitrile, or dimethylformamide. This enhanced solubility and the nucleophilicity of the "naked" nitrate anion in the organic phase drive the reaction forward.

A study on the synthesis of sugar nitrates demonstrated a one-pot procedure where partially protected carbohydrates were first treated with trifluoromethanesulfonic anhydride (B1165640) to form the corresponding triflates. Subsequent reaction with tetrabutylammonium nitrate, a close analog of this compound, afforded the desired sugar nitrates in good yields. researchgate.net The effectiveness of this reaction is attributed to the ease of displacement of the triflyl group and the increased nucleophilicity of the nitrate ion provided by the tetraalkylammonium salt. researchgate.net

Table 1: Synthesis of Sugar Nitrates from Triflates using Tetrabutylammonium Nitrate This table is based on data for tetrabutylammonium nitrate, a representative tetraalkylammonium nitrate.

| Starting Material (Triflate) | Product (Nitrate) | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) 2,3-anhydro-4-triflyl-α-D-ribopyranoside | Benzyl 2,3-anhydro-4-nitro-α-D-ribopyranoside | Acetonitrile | 85 |

| 1,2:5,6-di-O-isopropylidene-3-triflyl-α-D-allofuranose | 1,2:5,6-di-O-isopropylidene-3-nitro-α-D-glucofuranose | Acetonitrile | 88 |

| 1,2:3,4-di-O-isopropylidene-6-triflyl-α-D-galactopyranose | 1,2:3,4-di-O-isopropylidene-6-nitro-α-D-galactopyranose | Acetonitrile | 90 |

Data sourced from research on the synthesis of sugar nitrates. researchgate.net

Inversion of Configuration of Alcohols through Tosylates

The stereochemical inversion of an alcohol is a fundamental transformation in asymmetric synthesis. A common strategy involves a two-step sequence: conversion of the alcohol to a tosylate, followed by an S_N2 reaction with a nucleophile. When the nitrate ion is used as the nucleophile, an alkyl nitrate with inverted stereochemistry is produced.

This compound serves as an effective source of nitrate ions for this purpose. The first step, tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine, proceeds with retention of configuration at the chiral center because the C-O bond of the alcohol is not broken. libretexts.orglibretexts.org The resulting tosylate is then subjected to nucleophilic substitution with this compound. The bulky tetraoctylammonium cation helps to solubilize the nitrate ion in the organic reaction medium, and the subsequent S_N2 attack by the nitrate ion occurs from the backside, leading to a complete inversion of stereochemistry. libretexts.orglibretexts.org

This two-step process, involving the formation of a tosylate followed by displacement with a nitrate anion from a tetraalkylammonium salt, results in a net inversion of the alcohol's configuration. lookchem.comchemicalbook.com

Table 2: Stereochemical Outcome of Reactions at a Chiral Center

| Reaction Sequence | Starting Material Stereochemistry | Intermediate (Tosylate) Stereochemistry | Final Product Stereochemistry | Net Result |

|---|---|---|---|---|

| 1. Tosylation 2. S_N2 with NO₃⁻ (from this compound) | R | R | S | Inversion |

| 1. Tosylation 2. S_N2 with NO₃⁻ (from this compound) | S | S | R | Inversion |

This table illustrates the generally accepted principles of tosylation and S_N2 reactions. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions Involving Nitrate Anions

This compound is an excellent reagent for introducing a nitrate group into a molecule via nucleophilic substitution. fishersci.cachemdad.comguidechem.com It functions as a phase-transfer catalyst, transferring the nitrate anion from a solid or aqueous phase into an organic phase where the substrate is dissolved. guidechem.comias.ac.in This is particularly useful in reactions where the inorganic nitrate salt (e.g., sodium nitrate) is insoluble in the organic solvent.

The large, lipophilic tetraoctylammonium cation encapsulates the nitrate anion, forming a tight ion pair that is soluble in nonpolar organic solvents. This "naked" nitrate anion is highly nucleophilic and can readily displace leaving groups such as halides (Br⁻, I⁻, Cl⁻) or sulfonate esters (tosylates, mesylates) from an alkyl substrate. lookchem.comresearchgate.net

For instance, in the synthesis of glycidyl nitrate, an energetic plasticizer, tetrabutylammonium nitrate was used as a phase-transfer catalyst to facilitate the reaction between glycidyl tosylate and sodium nitrate in refluxing acetonitrile. This method proved to be safe and efficient, with the catalyst being recyclable. lookchem.comresearchgate.net

Table 3: Nucleophilic Substitution with Tetraalkylammonium Nitrate This table is based on data for tetrabutylammonium nitrate as a representative phase-transfer catalyst. researchgate.net

| Substrate | Leaving Group | Nucleophile Source | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| Glycidyl Tosylate | Tosylate | NaNO₃ | Tetrabutylammonium Nitrate | Glycidyl Nitrate | 81.5 (cumulative) |

Data sourced from a study on the synthesis of glycidyl nitrate. researchgate.net

Conversion of Halides into Ketones

A notable application of tetraalkylammonium nitrate in catalysis is the oxidation of benzylic halides to the corresponding aldehydes and ketones. This transformation can be achieved using potassium nitrate (KNO₃) in an aqueous medium, with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) or a tetraalkylammonium salt. researchgate.netsciencemadness.org

The reaction mechanism is believed to involve two key steps. First, the phase-transfer catalyst facilitates the transport of the nitrate ion into the organic phase, where it displaces the halide from the benzylic position to form a benzyl nitrate ester intermediate. sciencemadness.org Subsequently, under the influence of a base such as potassium hydroxide (KOH) and the phase-transfer catalyst, the nitrate ester is converted into the final carbonyl compound. researchgate.netsciencemadness.org The presence of electron-withdrawing groups on the aromatic ring of the benzyl halide tends to facilitate the oxidation. sciencemadness.org

Table 4: Oxidation of Benzyl Halides to Carbonyls using KNO₃ and a Phase-Transfer Catalyst

| Substrate (Benzyl Halide) | Product (Carbonyl) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Isopropylbenzyl chloride | 4-Isopropylbenzaldehyde | CTAB | 4 | 71 |

| 4-Chlorobenzyl chloride | 4-Chlorobenzaldehyde | CTAB | 0.5 | 92 |

| 4-Methylbenzyl chloride | 4-Methylbenzaldehyde | CTAB | 8 | 65 |

| 1-Phenylethyl bromide | Acetophenone | CTAB | 1 | 85 |

Data sourced from a study on the oxidation of benzyl halides. sciencemadness.org

N-dearylation Reactions with Cerium(IV) this compound Complexes

Cerium(IV) complexes of tetraalkylammonium nitrates are powerful oxidizing agents used for deprotection strategies in organic synthesis. Specifically, cerium(IV) tetrabutylammonium nitrate (CTAN), a compound closely related to the tetraoctylammonium analog, has been shown to be a mild and efficient reagent for the N-dearylation of N-aryl-substituted β-lactams (2-azetidinones). researchgate.netresearchgate.net

This oxidative N-deprotection is particularly effective for N-p-anisyl (p-methoxyphenyl) and related groups. The reaction is typically carried out in a solvent system like dichloromethane-water at room temperature. researchgate.net CTAN is advantageous over the more common ceric ammonium nitrate (CAN) as it is soluble in organic solvents, simplifying the reaction workup. researchgate.netresearchgate.net The reaction is rapid and provides the N-unsubstituted products in good to excellent yields. researchgate.net The p-anisyl group is cleaved, releasing the parent NH-azole and p-benzoquinone as a byproduct. nih.gov This methodology makes the p-anisyl group a useful N-protecting group in the chemistry of azoles and other nitrogen-containing heterocycles. nih.gov

Table 5: N-Dearylation of N-p-Methoxyphenyl-2-azetidinones using CTAN This table is based on data for Cerium(IV) tetrabutylammonium nitrate (CTAN). researchgate.net

| Substrate (N-p-Methoxyphenyl-2-azetidinone) | Product (NH-2-azetidinone) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4-phenoxy-2-azetidinone | 3-(4-Chlorophenyl)-4-phenoxy-2-azetidinone | CH₂Cl₂-H₂O | 20 | 90 |

| 3,4-Diphenyl-1-(4-methoxyphenyl)-2-azetidinone | 3,4-Diphenyl-2-azetidinone | CH₂Cl₂-H₂O | 25 | 92 |

| 1-(4-Methoxyphenyl)-3-phenoxy-4-phenyl-2-azetidinone | 3-Phenoxy-4-phenyl-2-azetidinone | CH₂Cl₂-H₂O | 20 | 89 |

Data sourced from a study on the N-dearylation of 2-azetidinones. researchgate.net

Role in Separation Science and Extraction Processes

Ion Exchange Mechanisms and Selectivity

Tetraoctylammonium nitrate (B79036) (TOAN) functions as a highly effective ionophore, a substance that facilitates the transport of ions across a lipophilic (water-repelling) barrier, such as a polymer membrane or an organic solvent phase. The fundamental mechanism involves an ion exchange process, where the nitrate anion of TOAN is swapped for a target anion from an aqueous solution. The large, bulky tetraoctylammonium cation forms a stable, charge-neutral ion pair with the captured anion, enabling its transfer into the non-aqueous phase.

The selectivity of this process is heavily influenced by the properties of the target anion. The preference for certain anions over others is a key feature of TOAN's utility. This selectivity is dictated by factors such as the size, charge, and hydration energy of the anion. Anions that are large and have a lower charge density tend to form more stable ion pairs with the bulky tetraoctylammonium cation, leading to their preferential extraction.

While not typically used to create bulk resins from scratch, tetraoctylammonium salts are pivotal in the modification of existing materials to enhance anion selectivity. The principle is to incorporate the tetraoctylammonium cation into a matrix, such as a polymer membrane or the surface of a resin, to create fixed ion exchange sites with a high affinity for specific anions.

Research has shown that cation exchange resins can be modified by immersion in solutions containing tetraoctylammonium cations, leading to adsorption or ion exchange at the resin's surface. researchgate.net This modification alters the resin's surface properties and its affinity for different ions. In a related context, hydrogel-based anion exchange resins have been synthesized using modifiers with quaternary ammonium (B1175870) groups to create exchange sites with a high affinity for nitrate and nitrite. mdpi.com

The most prominent application of this principle is in the fabrication of ion-selective electrodes (ISEs), particularly for nitrate detection. In these devices, TOAN is incorporated into a polymeric membrane, typically made of poly(vinyl chloride) (PVC). The TOAN acts as a mobile ion-exchanger within the membrane, selectively binding to nitrate ions at the membrane-sample interface and transporting them across, which generates a measurable potential. The long octyl chains of TOAN ensure its compatibility with the hydrophobic membrane and prevent it from leaching into the aqueous sample, ensuring sensor stability and long-term performance.

The concentration of anions in the aqueous phase plays a critical role in the efficiency of extraction processes involving tetraoctylammonium nitrate. The presence of a high concentration of a specific anion can significantly enhance its extraction. This phenomenon is often exploited through the use of a "salting-out" agent.

In the context of metal extraction, adding a high concentration of nitrate salts (e.g., sodium nitrate) to the aqueous phase increases the activity of the nitrate ions. kuleuven.beresearchgate.net This "pushes" the equilibrium towards the formation of neutral metal-nitrato complexes. These neutral complexes are then more readily extracted by the organic phase containing the ion-pairing agent. researchgate.net For instance, studies on the extraction of Europium(III) using systems containing tetraoctylammonium salts have shown that the distribution ratio of the metal ion increases as the nitrate concentration in the aqueous feed solution rises. kuleuven.be This indicates that the extraction is facilitated by the formation of nitrato-complexes of the metal, which are then extracted into the ionic liquid phase. kuleuven.be

This compound demonstrates remarkable selectivity for nitrate ions over other common anions like chloride and sulfate (B86663). This selectivity is a direct result of the principles of ion pairing. The nitrate ion, being relatively large and singly charged, forms a more stable and lipophilic ion pair with the large tetraoctylammonium cation compared to the smaller, more highly hydrated chloride ion or the doubly-charged, highly hydrated sulfate ion. rsc.org

This property is extensively utilized in nitrate-selective electrodes. Research has quantified this selectivity, showing that membranes incorporating TOAN have a strong preference for nitrate. The selectivity of these systems can be expressed using selectivity coefficients (K), where a smaller value indicates less interference from the competing ion.

| Interfering Anion | Chemical Formula | Selectivity Coefficient (log K) | Reference |

|---|---|---|---|

| Chloride | Cl⁻ | -3.0 to -3.5 | |

| Sulfate | SO₄²⁻ | -4.2 |

This high selectivity allows for the accurate measurement of nitrate in complex samples like river water, even in the presence of high concentrations of chloride and sulfate. mdpi.com The principle also applies to liquid-liquid extraction and other separation techniques, where TOAN can be used to selectively remove nitrate from solutions containing a mixture of anions. rsc.orgnih.gov

Solvent Extraction Methodologies

In solvent extraction, this compound is used as an ion-pairing agent in an organic solvent that is immiscible with water. This technique is applied to transfer target ions from an aqueous phase to the organic phase for separation and purification. The efficiency of this process depends on the formation of a neutral, organic-soluble complex. uctm.edu

Quaternary ammonium salts like TOAN are effective in the extraction of metal ions, particularly when these metals can form anionic complexes in the aqueous phase. The extraction mechanism typically involves the formation of an ion pair between the lipophilic tetraoctylammonium cation and an anionic metal complex.

Actinides and Lanthanides: The extraction of trivalent actinides and lanthanides (rare earth elements) is of significant interest in the nuclear fuel cycle. These elements can be extracted from highly acidic nitrate solutions. researchgate.net In these solutions, the metal ions form anionic nitrato complexes (e.g., [M(NO₃)ₓ]³⁻ˣ). This compound can then extract these anionic complexes into the organic phase. The long octyl chains of TOAN enhance its lipophilicity, leading to higher distribution coefficients for these metals compared to analogues with shorter alkyl chains. Studies using related tetraoctylammonium-based ionic liquids have demonstrated excellent extraction efficiencies for rare earths, which is facilitated by a high concentration of nitrate in the aqueous phase promoting the formation of extractable neutral complexes. researchgate.netrsc.org

Chromium: The extraction of chromium is important for both industrial processes and environmental remediation. Chromium typically exists in aqueous solutions as either Cr(III) or in the anionic chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) forms of Cr(VI). While specific studies focusing on TOAN for chromium extraction are less common, the principle of using large quaternary ammonium salts as ion-pairing agents is well-established for Cr(VI). Research has shown that related compounds, such as tetrabutylammonium (B224687) salts, effectively form stable ion pairs with chromate anions. nih.gov This allows for the selective solvent extraction of toxic Cr(VI) from aqueous solutions, separating it from the less mobile Cr(III) species. nih.govresearchgate.net

To achieve maximum efficiency and selectivity in solvent extraction using this compound, several experimental parameters must be carefully optimized. boku.ac.at

pH (Acidity): The pH of the aqueous phase is a critical parameter. For metal extraction, the acidity influences the speciation of the metal ion. For instance, in the extraction of Europium(III) with related systems, the distribution ratio increases with pH up to a certain point (e.g., pH 5), after which it decreases due to the hydrolysis of the metal ion at higher pH values. kuleuven.be For the extraction of anionic species like chromate, the pH must be controlled to ensure the desired species is predominant. researchgate.net

Extractant and Anion Concentration: The concentration of TOAN in the organic phase directly impacts extraction capacity. researchgate.net Similarly, as discussed previously, the concentration of the coordinating anion (e.g., nitrate) in the aqueous phase acts as a salting-out agent and significantly influences the formation of the extractable metal complex. kuleuven.beresearchgate.net The relationship between these concentrations and the distribution of the target species is often studied to determine the stoichiometry of the extracted complex.

Solvent Type and Modifiers: The choice of the organic solvent (diluent) is crucial. It must be immiscible with water, effectively dissolve the extractant and the extracted complex, and have favorable physical properties (e.g., density, viscosity). uctm.eduacs.org Sometimes, a modifier (e.g., a long-chain alcohol like decanol) is added to the organic phase to improve the solubility of the extracted complex and prevent the formation of a third phase. researchgate.net

Temperature and Contact Time: Temperature can affect the extraction equilibrium and kinetics. rsc.org The optimal contact time between the aqueous and organic phases must also be determined to ensure that the extraction equilibrium is reached. researchgate.netmdpi.com

| Parameter | Influence on Extraction Process | Reference |

|---|---|---|

| Aqueous Phase pH | Affects the chemical form (speciation) of metal ions and the stability of complexes. | kuleuven.be |

| Extractant Concentration | Directly impacts the loading capacity of the organic phase. | researchgate.net |

| Anion Concentration (Salting-out) | Enhances the formation of extractable neutral or anionic complexes. | researchgate.net |

| Solvent/Diluent Type | Affects the solubility of the extractant-ion pair complex and phase separation. | boku.ac.at |

| Temperature | Influences the extraction equilibrium constant and reaction kinetics. | rsc.org |

| Phase Contact Time | Determines the time required to reach extraction equilibrium. | mdpi.com |

Complexation and Solvation Mechanisms in Extraction

This compound (TOAN) operates primarily through mechanisms of ion-pair formation and solvation, making it an effective extractant, particularly for metal ions from aqueous solutions. The extraction process leverages the distinct properties of its constituent ions: the large, lipophilic tetraoctylammonium cation ([N(C8H17)4]⁺) and the nitrate anion (NO₃⁻).

The fundamental mechanism involves the transfer of a target anionic species, or a neutral species that can form an anionic complex, from an aqueous phase to an organic phase. The long octyl chains of the tetraoctylammonium cation render the salt highly soluble in nonpolar organic solvents and hydrophobic ionic liquids.

In the extraction of metal ions, TOAN can function in a few ways:

Anion Exchange: The nitrate ion in TOAN can be exchanged for another anion in the aqueous phase. This is a common mechanism for extracting anionic complexes. For instance, in acidic nitrate solutions, many metal ions form anionic nitrato complexes (e.g., [M(NO₃)ₓ]ⁿ⁻). The tetraoctylammonium cation can then form an ion pair with this complex, facilitating its extraction into the organic phase. The extraction of pertechnetate (B1241340) (TcO₄⁻) has been studied using tetraoctylammonium salts, where the exchange of the nitrate ion for the pertechnetate anion drives the separation. researchgate.net

Solvation Mechanism: In this process, often termed a 'solvation' type mechanism, the neutral TOAN molecule acts as a solvating agent for a neutral metal-salt complex. utwente.nl For example, the extraction of some tetravalent actinides has been shown to increase with rising nitric acid concentration, suggesting the extraction of species like M(NO₃)₄·L, where L is the extractant. utwente.nl In synergistic extraction systems, TOAN can work alongside other neutral extractants. Studies on the extraction of rare-earth elements (REEs) with mixtures of TOAN and tributyl phosphate (B84403) (TBP) show the formation of complex solvated species. semanticscholar.org For instance, a proposed mechanism involves the formation of a three-charge complex like (R₄N)₃[Nd(NO₃)₆] which is then solvated by additional free TOAN and TBP molecules. semanticscholar.org

The efficiency and mechanism of extraction are influenced by several factors, including the nature of the organic solvent, the acidity of the aqueous phase, and the concentration of the extractant. The large size and steric accessibility of the tetraoctylammonium cation also play a role in the selectivity of the extraction process. researchgate.net

Table 1: Examples of Metal Extraction Mechanisms Involving Quaternary Ammonium Salts

| Metal/Ion | Co-reagent/Solvent | Proposed Mechanism | Extracted Species Example | Reference |

|---|---|---|---|---|

| Lanthanides (Ln) | Aliquat 336 (similar QAS) | Synergistic Ion-Pair Formation | Q[Ln(PBI)₄] | tandfonline.com |

| Neodymium (Nd) | TBP / Dodecane | Solvation of Nitrate Complex | (R₄N)₃[Nd(NO₃)₆]·R₄NNO₃·pTBP | semanticscholar.org |

| Tetravalent Actinides (Np, Pu) | IDA / n-dodecane | Solvation | M(NO₃)₄·L | utwente.nl |

| Pertechnetate (TcO₄⁻) | Toluene / Chloroform | Anion Exchange | R₄N⁺TcO₄⁻ | researchgate.net |

Environmental Remediation Through Ion Exchange and Extraction

The properties that make this compound a valuable agent in separation science also lend themselves to applications in environmental remediation, specifically concerning water quality.

Water Purification Applications

While large-scale direct application of TOAN for bulk water purification is not widely documented, its principles of ion exchange and extraction are central to methods for removing specific contaminants from water. Its high affinity for certain anions makes it a model compound for developing separation technologies targeting pollutants like excess nitrates or industrial anions.

The primary application in this area is in the development of ion-selective electrodes (ISEs) and sensors for monitoring water quality, which is a prerequisite for any purification process. sigmaaldrich.comchemicalbook.com TOAN is used as an ionophore, or recognition element, in the membranes of these sensors. sigmaaldrich.com Its function is to selectively bind with target ions (most notably, nitrate) present in a water sample, generating a measurable potential that corresponds to the ion's concentration. chemicalbook.com This high selectivity for nitrate ions is crucial for technologies aimed at the targeted removal of nitrate from groundwater and surface water, a significant environmental concern stemming from agricultural runoff and industrial waste. researchgate.net

The mechanism relies on the reversible complexation and transport of nitrate ions across a hydrophobic membrane, a process that could be scaled up for bulk removal applications such as liquid-membrane extraction or ion-exchange resin technologies.

Understanding Pollutant Behavior in Aqueous Systems

This compound and similar quaternary ammonium salts serve as important tools for studying the behavior of pollutants in aqueous environments. chemimpex.com By incorporating TOAN into analytical systems, researchers can probe the distribution and interactions of various contaminants.

Interfacial Studies: The behavior of pollutants is often dictated by their interactions at interfaces (e.g., air-water or organic-water). As a surfactant, related compounds like tetrabutylammonium can alter these interfaces. Studies on the effect of tetrabutylammonium on the oxidation of bromide by ozone at the aqueous interface show that the positively charged surfactant enhances the interfacial concentration of both the bromide reactant and its reaction intermediate. acs.org This type of research provides fundamental insights into how naturally occurring or anthropogenic surfactants can influence the fate and transport of pollutants in marine and freshwater systems.

Ion Exchange and Transport Mechanisms: TOAN is used in laboratory studies to understand the fundamental principles of ion exchange and transport that govern how pollutants move through environmental systems. chemimpex.com For example, studying the extraction constants of various anions with TOAN helps in predicting how these anions might partition between water and organic phases (such as sediment or biological membranes) in a contaminated site. researchgate.net This knowledge is vital for developing accurate environmental fate models and designing effective remediation strategies. The use of TOAN in multi-sensor arrays, sometimes called "electronic tongues," allows for the simultaneous detection of multiple nitrogen species (e.g., nitrite, ammonium) in complex water samples, providing a more holistic understanding of the nitrogen cycle and pollution in real-time. sigmaaldrich.comchemicalbook.com

Developments in Electrochemical Sensing and Analytical Methodologies

Ion-Selective Electrode (ISE) Development

The primary application of Tetraoctylammonium nitrate (B79036) in electrochemistry is as the active component in nitrate-selective electrodes (ISEs). These sensors are designed for the potentiometric measurement of nitrate ion activity in aqueous solutions, offering a simple, rapid, and cost-effective alternative to traditional spectrophotometric methods. jeaht.org The performance of these electrodes is fundamentally tied to the properties of the ion-selective membrane in which the Tetraoctylammonium nitrate is embedded.

The fabrication of a potentiometric membrane for a nitrate ISE is a critical step that dictates the sensor's analytical performance. A common and well-established method involves creating a polymeric liquid membrane, typically using poly(vinyl chloride) (PVC) as a matrix. semanticscholar.orgmdpi.com

The general fabrication process is as follows:

Component Dissolution : Precise amounts of the essential components—the polymeric matrix (PVC), a plasticizer, and the ionophore (this compound)—are dissolved in a volatile solvent, most commonly tetrahydrofuran (THF), to form a homogeneous mixture or "cocktail". semanticscholar.orgmdpi.comresearchgate.net

Membrane Casting : The resulting mixture is poured onto a smooth, flat surface, such as a glass plate or ring, and the solvent is allowed to evaporate slowly at room temperature. semanticscholar.org

Membrane Formation : As the solvent evaporates, a transparent, flexible membrane with a typical thickness of 0.2-0.3 mm is formed. semanticscholar.org

Electrode Assembly : A small disc is cut from the cast membrane and affixed to the end of an electrode body, usually a Pyrex or plastic tube. This body is then filled with an internal reference solution containing a known concentration of the target ion (e.g., 1.0 × 10⁻³ M nitrate solution). An internal reference electrode, such as a silver/silver chloride (Ag/AgCl) wire, is immersed in this solution to complete the sensor assembly. semanticscholar.orgresearchgate.net

This method allows for the consistent production of membranes where the active components are uniformly dispersed within the polymer matrix, which is essential for a stable and reproducible potentiometric response.

In the context of a nitrate-selective membrane, this compound (TOAN) functions as the ionophore, or membrane-active recognition element. sigmaaldrich.comscientificlabs.co.uk An ionophore is a lipophilic molecule that can reversibly bind to a specific ion, facilitating its transport across a hydrophobic membrane.

The large, bulky tetraoctylammonium cation ([CH₃(CH₂)₇]₄N⁺) is highly hydrophobic, making it soluble in the plasticized PVC membrane. This cation forms a stable ion pair with the nitrate anion (NO₃⁻). At the interface between the sample solution and the membrane, a rapid ion-exchange equilibrium is established. The this compound selectively extracts nitrate ions from the aqueous sample into the organic membrane phase. This selective binding and partitioning of nitrate ions across the phase boundary generates a potential difference, which is measured against a reference electrode. According to the Nernst equation, the magnitude of this potential is logarithmically proportional to the activity of the nitrate ions in the sample. ysi.com

The performance of a nitrate ISE is highly dependent on the composition of its membrane, specifically the relative amounts of the ionophore, polymer matrix, and plasticizer. researchgate.net Researchers have extensively studied the optimization of these components to enhance sensor characteristics like sensitivity, linear range, and selectivity. researchgate.net

A typical composition for a PVC-based membrane is approximately 33% PVC, 66% plasticizer, and 1-2% ionophore by weight. semanticscholar.orgresearchgate.net The choice of plasticizer is particularly crucial as it acts as a membrane solvent, ensuring the mobility of the ionophore within the polymer matrix and influencing the dielectric constant of the membrane. researchgate.net Different plasticizers can significantly alter the electrode's response.

For instance, in a study utilizing tetraoctylammonium bromide (a closely related compound), various plasticizers were tested to determine their effect on the sensor's response to nitrate. The results demonstrated that the choice of plasticizer directly impacts the calibration curve slope and the lower detection limit. jeaht.org

Table 1: Effect of Plasticizer on Nitrate ISE Performance Using a Tetraoctylammonium-Based Ionophore

| Plasticizer | Calibration Slope (mV/decade) | Lower Detection Limit (mol/L) |

| NPOE | -58.34 | 5.13 x 10⁻⁶ |

| TEHP | -51.21 | 1.15 x 10⁻⁵ |

| DBP | -48.52 | 2.57 x 10⁻⁵ |

| DOP | -46.73 | 4.21 x 10⁻⁵ |

| DOS | -45.19 | 6.33 x 10⁻⁵ |

Data adapted from a study on Tetraoctylammonium bromide-based electrodes, illustrating the principle of plasticizer optimization. jeaht.org NPOE: o-nitrophenyl octyl ether; TEHP: tris(2-ethylhexyl) phosphate (B84403); DBP: dibutyl phthalate; DOP: dioctyl phthalate; DOS: dioctyl sebacate.

As shown in the table, the use of o-nitrophenyl octyl ether (NPOE) as a plasticizer resulted in the best performance, yielding a near-Nernstian slope and the lowest detection limit. jeaht.org This highlights the importance of optimizing the membrane composition to achieve superior analytical capabilities.

A thorough characterization of the sensor's response is essential to validate its performance for analytical applications. Key parameters include sensitivity, selectivity, response time, pH operating range, and lifetime. Electrodes based on tetraalkylammonium salts like this compound have demonstrated robust performance across these metrics. researchgate.netnih.govbme.hu

Sensitivity (Slope) : The sensitivity is determined from the slope of the calibration curve (potential vs. log of ion activity). An ideal Nernstian response for a monovalent anion like nitrate is -59.16 mV per decade of concentration change at 25°C. bme.hu Practical electrodes often exhibit slopes close to this theoretical value, typically between -54 and -60 mV/decade. researchgate.netencyclopedia.pub

Selectivity : Selectivity is a crucial parameter that describes the electrode's ability to distinguish the target ion (nitrate) from interfering ions present in the sample. It is quantified by potentiometric selectivity coefficients (Kpot A,B), where a smaller value indicates better selectivity. The primary interfering ions for the nitrate ISE are other anions with similar size and charge, such as perchlorate, iodide, and bromide. bme.hu

Detection Limit : This is the lowest concentration of the target ion that can be reliably measured. For nitrate ISEs using tetraalkylammonium ionophores, detection limits are typically in the micromolar range (10⁻⁵ to 10⁻⁷ M). researchgate.netnih.gov

Response Time : This is the time required for the electrode to reach a stable potential after a change in the analyte concentration. Fast response times, often less than 30 seconds, are characteristic of these sensors. jeaht.orgbme.hu

Lifetime : The operational lifetime of an ISE can range from several weeks to months, after which a gradual decrease in the slope and an increase in the detection limit may be observed. jeaht.orgresearchgate.net

Table 2: Performance Characteristics of Nitrate ISEs Based on Quaternary Ammonium (B1175870) Salts

| Ionophore | Slope (mV/decade) | Linear Range (mol/L) | Detection Limit (mol/L) | Lifetime | Reference |

| Tetradecylammonium nitrate | -59.1 | 1.0 x 10⁻⁶ - 0.1 | 7.59 x 10⁻⁷ | - | nih.gov |

| Tetraoctylammonium bromide | -58.34 | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 5.13 x 10⁻⁶ | 6 weeks | jeaht.org |

| Tetradodecylammonium bromide | -54 ± 1.0 | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 3.0 x 10⁻⁶ | 2 months | researchgate.net |

| Tetradecyl ammonium nitrate | -57.13 | 5.38 x 10⁻⁶ - 1.0 x 10⁻² | 2.96 x 10⁻⁶ | - | bme.hu |

Chemo/Biosensor Systems Incorporating this compound

Beyond its use in single-analyte ISEs, this compound is also a valuable component in more complex chemo/biosensor systems, such as electronic tongues. These systems utilize an array of cross-sensitive sensors to analyze complex liquid samples and identify or quantify multiple components simultaneously.

An electronic tongue is an analytical instrument that mimics the human sense of taste. It consists of an array of chemical sensors with partial selectivity and uses pattern recognition and multivariate calibration techniques to process the sensor responses. nih.gov this compound has been successfully used as a recognition element in the potentiometric membranes of sensor arrays designed to monitor various nitrogen species (nitrate, nitrite, ammonium) in water samples. sigmaaldrich.comscientificlabs.co.ukunesp.br

In such a system, an array may include several sensors, some of which are anion-sensitive (like the one based on TOAN for nitrate) and others that are cation-sensitive. unesp.br While the TOAN-based sensor responds most strongly to nitrate, it also exhibits some cross-sensitivity to other anions. Similarly, other sensors in the array will have their own patterns of cross-sensitivity. When the array is exposed to a water sample containing a mixture of nitrogen species, each sensor generates a distinct potential. The combined response pattern, or "fingerprint," is unique to the sample's composition. nih.gov

An Artificial Neural Network (ANN) or other pattern recognition model is trained using data from samples with known concentrations of nitrate, nitrite, ammonium, and common interfering ions. unesp.br This trained model can then deconvolute the complex sensor array signals from an unknown sample to simultaneously quantify the concentration of each nitrogen species. This approach has proven effective for monitoring the photoelectrocatalytic treatment of nitrate in water, demonstrating the utility of TOAN-based sensors within advanced analytical systems. unesp.br

Advanced Analytical Applications

Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. journalagent.comkhanacademy.org In certain chromatographic methods, particularly extraction and ion-exchange chromatography, quaternary ammonium salts play a crucial role. journalagent.combioanalysis-zone.com

Nitrates of quaternary ammonium bases have been studied for their effectiveness in extraction chromatographic separation of elements. For example, in the separation of neptunium from nitric acid solutions, methyltrioctyl ammonium nitrate was identified as a highly effective extractant. osti.gov This compound, structurally similar to this compound, is sorbed onto a solid support, creating a stationary phase that selectively retains the target analyte (neptunium) while allowing other components to pass through. osti.gov This demonstrates the utility of large quaternary ammonium nitrates in creating selective stationary phases for the separation of specific metal ions in complex matrices. osti.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in a sample. nih.gov The accurate measurement of nitric oxide (NO) metabolites, such as nitrite (NO₂⁻) and nitrate (NO₃⁻), in biological fluids is crucial for understanding NO metabolism in vivo. nih.gov However, the direct analysis of these small, inorganic anions by methods like gas chromatography-mass spectrometry (GC-MS) is challenging. nih.gov